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molecular formula C10H10F2O B8589030 4,6-Difluoro-2-methyl-indan-1-ol

4,6-Difluoro-2-methyl-indan-1-ol

Cat. No. B8589030
M. Wt: 184.18 g/mol
InChI Key: NJEHZHSEZYPZSY-UHFFFAOYSA-N
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Patent
US09034897B2

Procedure details

According to Scheme 3, step 2: to a solution 4,6-Difluoro-2-methyl-indan-1-one (7a) (1.27 g, 6.97 mmol) in ethanol (30 ml) NaBH4 (0.26 g, 6.97 mmol) was added in portions at 0° C. and then the mixture was stirred at room temperature for 18 h. After evaporation of solvents in vacuo, water was added to the residue, the solution was extracted 3 times with ethyl acetate, then 2N aqueous HCl was added and the combined organic layers were washed with saturated aq. NaHCO3 and water. After drying over Na2SO4 and filtration, solvents were evaporated in vacuo to give 650 mg 4,6-Difluoro-2-methyl-indan-1-ol (8a) which was used immediately in the next step without purification.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:13])[C:6]2=[O:12].C(O)C>>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:13])[CH:6]2[OH:12]

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
FC1=C2CC(C(C2=CC(=C1)F)=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvents in vacuo, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted 3 times with ethyl acetate
ADDITION
Type
ADDITION
Details
2N aqueous HCl was added
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aq. NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 and filtration, solvents
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C2CC(C(C2=CC(=C1)F)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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